molecular formula C24H18FN3O2 B11120723 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile

2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile

Cat. No.: B11120723
M. Wt: 399.4 g/mol
InChI Key: YEAAPAXSZFGSPG-UHFFFAOYSA-N
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Description

2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a fluorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with 2-amino-4-hydroxybenzaldehyde in the presence of a base to form the chromene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their function. The fluorophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-chlorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-bromophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different halogen substitutions .

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

2-amino-4-(3-fluorophenyl)-7-hydroxy-6-[(4-methylphenyl)iminomethyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H18FN3O2/c1-14-5-7-18(8-6-14)28-13-16-10-19-22(11-21(16)29)30-24(27)20(12-26)23(19)15-3-2-4-17(25)9-15/h2-11,13,23,29H,27H2,1H3

InChI Key

YEAAPAXSZFGSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC(=CC=C4)F)C#N)N

Origin of Product

United States

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